Benzofuran-2-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Benzofuran-2-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, indicating that they have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For Benzofuran-2-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride, a multi-step synthetic route is employed. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperazine moiety and the cyclopropyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of benzofuran derivatives often utilizes microwave-assisted synthesis (MWI) to achieve high yields and purity . This method is advantageous due to its efficiency and reduced reaction times. The process involves the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its pharmacological profile.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives with enhanced biological activities. These products are often screened for their potential as therapeutic agents.
Scientific Research Applications
Benzofuran-2-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its phototoxic properties and used in phototherapy.
Angelicin: Another benzofuran derivative with potential therapeutic applications.
Uniqueness
Benzofuran-2-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is unique due to its specific structural features, including the cyclopropyl and piperazine moieties. These features contribute to its distinct biological activities and potential as a versatile therapeutic agent.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3.ClH/c21-15(13-5-6-13)12-19-7-9-20(10-8-19)18(22)17-11-14-3-1-2-4-16(14)23-17;/h1-4,11,13,15,21H,5-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVDYNSKBUCCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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